molecular formula C21H17BrClNO5S2 B7774670 (Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

(Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B7774670
M. Wt: 542.9 g/mol
InChI Key: RBMPPFWVVCMIOZ-YVLHZVERSA-N
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Description

(Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromine atom, a chlorobenzyl group, and a methoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a suitable amine with a carbonyl compound, followed by cyclization with a thiocarbonyl compound.

    Introduction of Bromine and Chlorobenzyl Groups: Bromination and chlorobenzylation are carried out using bromine and 2-chlorobenzyl chloride, respectively, under controlled conditions.

    Methoxybenzylidene Formation: The methoxybenzylidene moiety is introduced through a condensation reaction with 3-bromo-4-methoxybenzaldehyde.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxy group.

    Reduction: Reduction reactions can target the carbonyl and thiazolidinone functionalities.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it can inhibit the growth of cancer cells and reduce inflammation, suggesting potential therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. These include enzymes, receptors, and signaling pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties but different functional groups.

    Halogenated Aromatics: Compounds containing bromine or chlorine atoms attached to aromatic rings.

Uniqueness

What sets (Z)-3-(5-(3-bromo-4-((2-chlorobenzyl)oxy)-5-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(5Z)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO5S2/c1-28-16-9-12(10-17-20(27)24(21(30)31-17)7-6-18(25)26)8-14(22)19(16)29-11-13-4-2-3-5-15(13)23/h2-5,8-10H,6-7,11H2,1H3,(H,25,26)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMPPFWVVCMIOZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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